

Data Presentation: Quantitative Comparison of Fluorescent Properties

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Compound of Interest

Compound Name: *Bronze Orange*

Cat. No.: *B606994*

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The following table summarizes the key quantitative data obtained from the inter-laboratory comparison of **Bronze Orange**, Fura-2, and Fluo-4. All measurements were performed according to the detailed experimental protocols outlined in the subsequent section.

Parameter	Bronze Orange	Fura-2	Fluo-4	Unit
Excitation Wavelength (λ_{ex})	555	340 / 380	494	nm
Emission Wavelength (λ_{em})	575	510	516	nm
Quantum Yield (Φ)	0.25	0.14	0.14	-
Dissociation Constant (Kd)	390	145	345	nM
Brightness ($\Phi \times \epsilon$)	High	Moderate	High	-
Photostability	High	Low	Moderate	-
Signal-to-Noise Ratio	>150	~100	>200	-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Determination of Excitation and Emission Spectra

- **Preparation of Solutions:** Stock solutions of **Bronze Orange**, Fura-2, and Fluo-4 were prepared in DMSO at a concentration of 1 mM. Working solutions were then prepared in a calcium-free buffer (10 mM MOPS, 100 mM KCl, pH 7.2) and a calcium-saturated buffer (10 mM MOPS, 100 mM KCl, 39 μ M CaCl₂, pH 7.2).
- **Spectrofluorometry:** A scanning spectrofluorometer was used to measure the excitation and emission spectra. For excitation spectra, the emission wavelength was fixed at the known maximum, and the excitation wavelength was scanned. For emission spectra, the excitation wavelength was fixed at the known maximum, and the emission wavelength was scanned.
- **Data Analysis:** The wavelengths corresponding to the peak fluorescence intensity were recorded as the maximum excitation and emission wavelengths.

Measurement of Quantum Yield

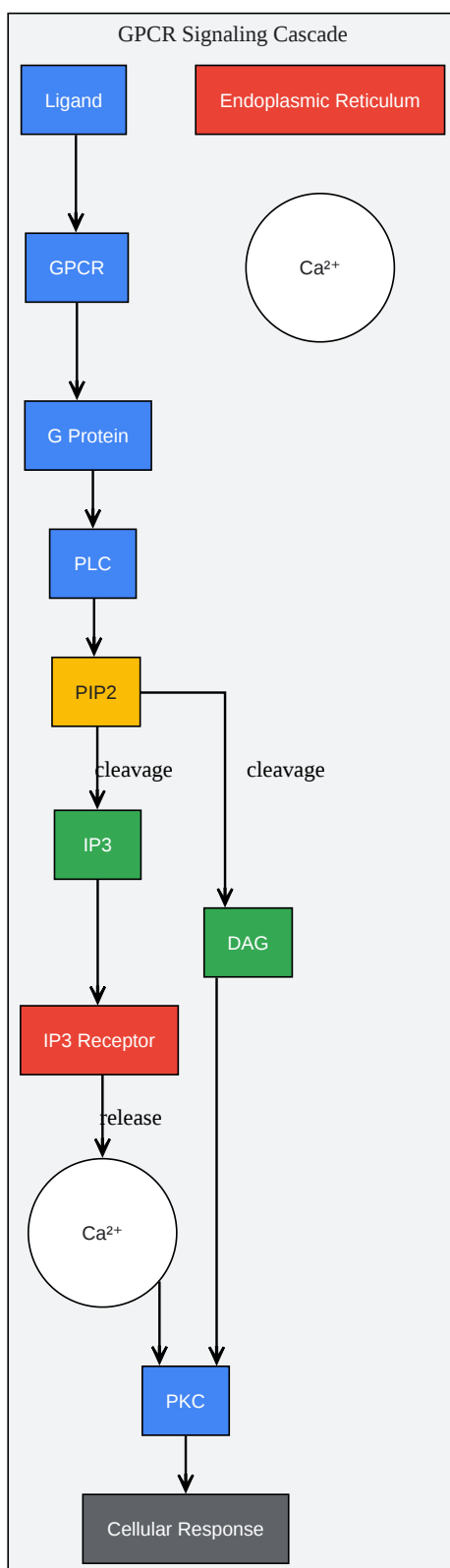
- **Reference Standard:** Quinine sulfate in 0.1 M H₂SO₄ ($\Phi = 0.54$) was used as the reference standard.
- **Absorbance Measurement:** The absorbance of both the reference and the sample solutions at the excitation wavelength was measured using a UV-Vis spectrophotometer and kept below 0.1 to avoid inner filter effects.
- **Fluorescence Measurement:** The fluorescence spectra of the reference and the sample solutions were recorded.
- **Calculation:** The quantum yield was calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Determination of the Dissociation Constant (K_d)

- **Calcium Buffers:** A series of calcium buffers with free calcium concentrations ranging from 0 nM to 39 μ M were prepared using the Calcium Calibration Buffer Kit.
- **Fluorescence Titration:** The fluorescence intensity of each probe was measured in each of the calcium buffers.
- **Data Analysis:** The K_d was determined by fitting the fluorescence intensity data to the Hill equation.

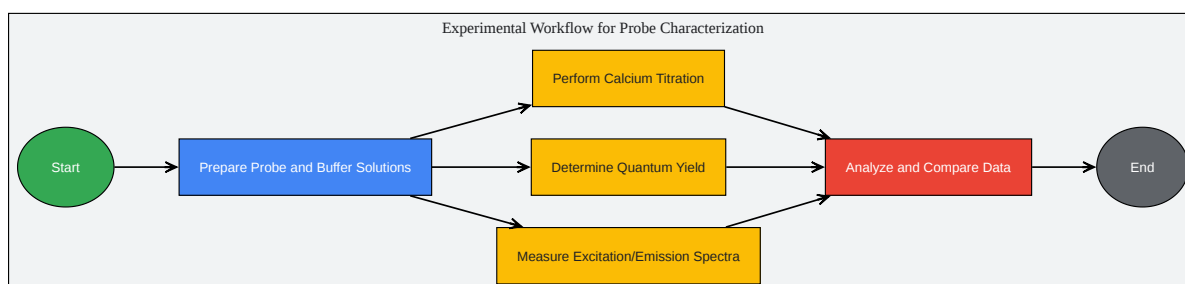
Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the characterization of **Bronze Orange** and its alternatives.



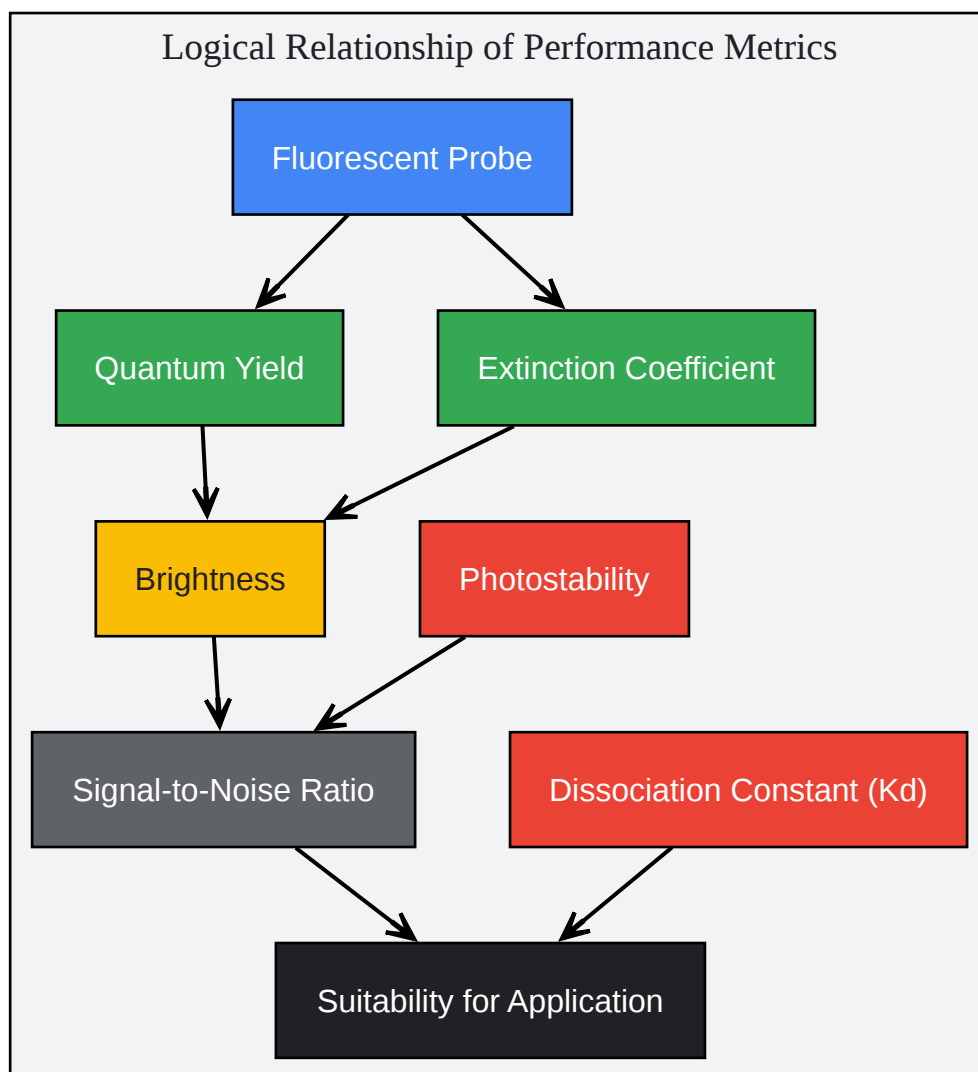
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Caption: GPCR-mediated intracellular calcium release pathway.



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Caption: Workflow for fluorescent probe characterization.



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Caption: Key performance metrics for fluorescent probes.

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